molecular formula C15H15ClN2O3S B6543142 2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-methylacetamide CAS No. 1060246-48-1

2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-methylacetamide

Cat. No. B6543142
CAS RN: 1060246-48-1
M. Wt: 338.8 g/mol
InChI Key: JVKBVLZXMRQEIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-Chlorobenzenesulfonamido)phenyl]-N-methylacetamide, otherwise known as CBSA, is a synthetic organic compound with a variety of uses in scientific research. It is a type of aryl sulfonamide and is composed of a benzene ring with a sulfonamide group attached to it. CBSA is an important tool for researchers in many fields, including biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

CBSA is used in a variety of scientific research applications, including protein purification, enzyme inhibition, and drug design. It has also been used to study the structure and function of proteins and enzymes, as well as to study the pharmacological effects of drugs.

Mechanism of Action

The mechanism of action of CBSA is not fully understood. However, it is believed to be an inhibitor of certain enzymes, such as proteases, which are involved in the breakdown of proteins. It is also thought to interact with certain receptors in the body, such as the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
CBSA has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes, such as proteases, as well as interact with certain receptors in the body, such as the serotonin 5-HT2A receptor. In addition, it has been found to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

CBSA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Furthermore, it has the ability to interact with certain enzymes and receptors, making it a useful tool for studying the structure and function of proteins and enzymes. However, it is important to note that CBSA is not suitable for use in vivo experiments due to its potential toxicity.

Future Directions

There are a number of potential future directions for research involving CBSA. One potential direction is to further study its biochemical and physiological effects, as well as its mechanism of action. Additionally, researchers could explore its potential applications in drug design and the development of new therapeutic agents. Furthermore, its potential for use in in vivo experiments could be explored, as well as its potential for use in other fields, such as agriculture and food science. Finally, further research could be conducted to explore its potential for use as a diagnostic tool.

Synthesis Methods

CBSA can be synthesized through a variety of methods, with the most common being the reaction of 2-chlorobenzenesulfonyl chloride with N-methylacetamide in the presence of a base. This reaction is typically carried out in an aqueous solution at temperatures between 0-20°C. The reaction produces the desired product, CBSA, in yields of up to 95%.

properties

IUPAC Name

2-[4-[(2-chlorophenyl)sulfonylamino]phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-17-15(19)10-11-6-8-12(9-7-11)18-22(20,21)14-5-3-2-4-13(14)16/h2-9,18H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKBVLZXMRQEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-chlorobenzenesulfonamido)phenyl]-N-methylacetamide

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